3-Chlorophenylurea

Description

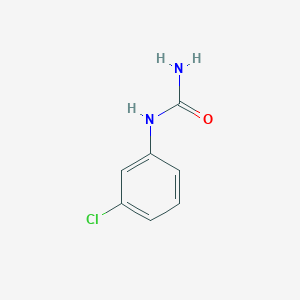

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCUBWWPGYHEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173338 | |

| Record name | 3-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1967-27-7 | |

| Record name | 3-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1967-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorophenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chlorophenylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM6G7RE55S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chlorophenylurea synthesis pathway and starting materials

An In-Depth Technical Guide to the Synthesis of 3-Chlorophenylurea

Introduction

This compound is a chemical compound with the molecular formula C₇H₇ClN₂O.[1] It belongs to the class of phenylureas, which are characterized by a urea group attached to a phenyl ring. As a chemical intermediate, this compound is a valuable building block in the synthesis of a variety of commercially significant products, including pharmaceuticals, azo dyes, and agrochemicals such as herbicides and insecticides.[2] Given its utility, the development of efficient, safe, and scalable synthesis pathways is of paramount importance to researchers and professionals in chemical and drug development.

This guide provides a detailed exploration of the principal synthetic routes to this compound. It is designed for an audience of scientists and development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and a comparative analysis of the methodologies to inform practical application in a laboratory or industrial setting.

Chapter 1: Core Starting Materials and Retrosynthetic Analysis

The synthesis of this compound invariably begins with a common, readily available precursor: 3-chloroaniline. The second key component is a reagent capable of introducing the urea moiety.

1.1 Primary Precursor: 3-Chloroaniline

3-Chloroaniline (m-chloroaniline) is a colorless to light amber liquid that serves as the foundational structural unit.[3] It is typically produced industrially via the low-pressure hydrogenation of 3-chloronitrobenzene.[4][5] This reduction is often catalyzed by noble metals or their sulfides, with metal oxides added to prevent dehalogenation, achieving yields of approximately 98%.[5]

1.2 Reagents for Urea Moiety Installation

The construction of the urea functional group can be accomplished using several classes of reagents:

-

Alkali Metal Cyanates: Sodium cyanate (NaOCN) or potassium cyanate (KOCN) are common, effective, and relatively safe laboratory reagents.[6]

-

Isocyanates: 3-Chlorophenyl isocyanate is a direct precursor that reacts with an amine source. This intermediate must first be synthesized, often from 3-chloroaniline itself.

-

Urea: As the simplest urea compound, it can serve as a direct, low-cost, and safe source for the urea backbone.[7]

-

Phosgene and Equivalents: Phosgene (COCl₂) or its solid surrogate, triphosgene, are highly reactive and efficient but also extremely toxic, requiring specialized handling.[8]

1.3 Retrosynthetic Approach

A retrosynthetic analysis of this compound reveals two primary disconnection points around the urea core, leading to the principal synthesis strategies discussed in this guide.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Synthesis Pathway I: The Cyanate Route

This method is one of the most common, reliable, and straightforward laboratory-scale preparations of aryl ureas. It involves the reaction of an aniline derivative with an alkali metal cyanate in an acidic aqueous solution.

2.1 Principle and Mechanism

The key to this synthesis is the in situ generation of isocyanic acid (HNCO). In the presence of an acid, such as acetic acid, the cyanate salt (e.g., potassium cyanate) is protonated.[9] The highly reactive isocyanic acid is then immediately attacked by the nucleophilic nitrogen of 3-chloroaniline. The resulting carbamic acid intermediate is unstable and rearranges to form the stable this compound, which is typically insoluble in the reaction medium and precipitates, driving the reaction to completion.

2.2 Experimental Protocol: Synthesis from 3-Chloroaniline and Sodium Cyanate

This protocol is adapted from a well-established procedure for substituted aryl ureas.[6]

-

Preparation of Aniline Solution: In a suitable beaker or flask, dissolve 3-chloroaniline (0.1 mol) in a mixture of glacial acetic acid (50 mL) and water (100 mL). Warm gently to 35-40°C to ensure complete dissolution.

-

Preparation of Cyanate Solution: In a separate beaker, dissolve sodium cyanate (0.2 mol) in 100 mL of water. Warming to 35°C may aid dissolution. Note: An equivalent amount of potassium cyanate can also be used.[6]

-

Reaction: While stirring the 3-chloroaniline solution vigorously, add a small portion (~10 mL) of the sodium cyanate solution. A white precipitate of the product should appear almost immediately. Once precipitation begins, add the remainder of the cyanate solution rapidly.

-

Stirring and Cooling: The reaction is exothermic, and the temperature may rise. Continue vigorous stirring of the thick, paste-like suspension for 10-15 minutes. Allow the mixture to stand at room temperature for 1-2 hours to ensure complete precipitation.

-

Isolation: Cool the mixture in an ice bath to 0-5°C. Filter the solid product using suction filtration.

-

Washing and Drying: Wash the filter cake thoroughly with cold water to remove any unreacted salts and acetic acid. Allow the product to drain thoroughly on the filter before drying in an oven or desiccator.

2.3 Data Summary

| Parameter | Value/Condition | Source |

| Starting Materials | 3-Chloroaniline, Sodium or Potassium Cyanate | [6] |

| Solvent | Acetic Acid / Water | [6] |

| Temperature | 35°C initially, exotherms to ~55°C | [6] |

| Reaction Time | < 30 minutes for reaction, 1-3 hours for precipitation | [6] |

| Typical Yield | 85-95% (crude) | [6] |

2.4 Workflow Diagram

Caption: Workflow for the synthesis of this compound via the cyanate route.

Chapter 3: Synthesis Pathway II: The Isocyanate Route

This pathway proceeds through a 3-chlorophenyl isocyanate intermediate. While highly effective, the choice of reagent for generating the isocyanate has significant implications for safety and handling.

3.1 Phosgene-Mediated Synthesis

The traditional and most direct industrial method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂).[10]

-

Mechanism: 3-Chloroaniline reacts with phosgene in a two-step process. The initial reaction forms a carbamoyl chloride-amine hydrochloride slurry at low temperatures. This slurry is then heated to eliminate two molecules of HCl, yielding 3-chlorophenyl isocyanate.[10] The resulting isocyanate is then reacted with ammonia to produce this compound.

-

Expertise & Trustworthiness: This method provides high yields and purity. However, phosgene is an extremely toxic and corrosive gas, and its solid surrogate, triphosgene, while easier to handle, still decomposes to phosgene in situ.[8] Use of these reagents is restricted to specialized facilities with appropriate engineering controls and safety protocols. This route is generally not suitable for standard academic or research laboratories.

3.2 Phosgene-Free Isocyanate Generation

Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates and their derivatives.[7][11][12]

-

From Organic Halides: Aryl isocyanates can be synthesized by reacting an organic halide (e.g., 3-chlorobromobenzene) with a metal cyanate in the presence of a transition metal catalyst, such as a nickel(0) complex.[13]

-

Via Carbamate Decomposition: Amines can be reacted with reagents like dimethyl carbonate to form a carbamate intermediate, which is then thermally decomposed to yield the isocyanate.[7] This approach avoids the direct use of phosgene.

Once 3-chlorophenyl isocyanate is obtained through any of these methods, its conversion to this compound is straightforward via reaction with ammonia.

Chapter 4: Synthesis Pathway III: Direct Reaction with Urea

This pathway represents a greener, safer, and more atom-economical alternative to the phosgene and cyanate routes. It involves the direct reaction of 3-chloroaniline with urea.

4.1 Principle and Mechanism

When urea is heated, it can decompose to generate isocyanic acid (HNCO) and ammonia.[7] The in situ generated isocyanic acid then reacts with 3-chloroaniline in a mechanism analogous to the cyanate route. This method leverages inexpensive and non-toxic starting materials. The reaction can be performed either in a high-boiling solvent or neat (solvent-free).

4.2 Experimental Protocol: Synthesis from 3-Chloroaniline and Urea

-

Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (0.1 mol) and urea (0.15 mol). An excess of urea is often used to drive the reaction.

-

Heating: Heat the mixture to a temperature of 120-140°C. The reactants will melt and form a homogenous solution.

-

Reaction: Maintain the temperature and stir the reaction mixture for 2-4 hours. Ammonia gas will be evolved during the reaction. Ensure the reaction is conducted in a well-ventilated fume hood.

-

Cooling and Solidification: After the reaction period, allow the mixture to cool to room temperature. The product will solidify.

-

Purification: The crude product can be purified by recrystallization. A common method is to dissolve the solid in hot ethanol and then add water to induce crystallization, yielding a purified product.[6]

4.3 Comparative Analysis of Pathways

| Feature | Cyanate Route | Isocyanate (Phosgene) Route | Direct Urea Route |

| Safety | Moderate (uses acid) | Very High Hazard (toxic gas) | High (ammonia evolution) |

| Starting Materials Cost | Low to Moderate | High (phosgene/catalyst cost) | Very Low |

| Reaction Conditions | Mild (aqueous, low temp) | Harsh (requires special equipment) | Moderate (high temp) |

| Yield | Excellent | Excellent | Good to Excellent |

| Suitability | Laboratory Scale | Industrial Scale | Laboratory & Industrial Scale |

Chapter 5: Purification and Characterization

Regardless of the synthetic pathway chosen, the crude this compound typically requires purification to meet the standards for subsequent applications.

-

Purification: Recrystallization is the most common and effective method. A mixed solvent system, such as ethanol-water, is highly effective. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes turbid. Upon cooling, pure crystals of this compound will form.[6]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: To assess purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups (N-H stretch, C=O stretch).

-

Mass Spectrometry: To confirm the molecular weight.[1]

-

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways, each with its own set of advantages and challenges. The cyanate route offers a reliable, high-yielding, and rapid method ideal for laboratory-scale synthesis. The isocyanate route , particularly when using phosgene, is a powerful industrial method but is constrained by significant safety hazards. The direct urea route is emerging as a highly attractive alternative, offering excellent safety, low cost, and environmental benefits, making it suitable for both academic and industrial contexts. The selection of an optimal synthesis strategy will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety protocols, and economic considerations.

References

- BenchChem. (2025). Derivatization of 3-(4- Aminophenyl)-1-(4-chlorophenyl)urea for Structure-Activity Relationship (SAR) Studies as Kinase Inhibitors.

- Kurzer, F. (1949). arylureas i.

- MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.

- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

- Google Patents. (n.d.).

- ECHEMI. (n.d.). 3-Chloroaniline Formula.

- PubChem. (n.d.). 3-Chloroaniline.

- gsrs. (n.d.). This compound.

- Google Patents. (n.d.). One-pot synthesis of N, N'-di (p-chlorophenyl)

- PMC. (n.d.).

- PubMed Central (NIH). (n.d.).

- Google Patents. (n.d.).

- ChemicalBook. (2025). 3-Chloroaniline | 108-42-9.

- TNO (Publications). (n.d.). Phosgene-free synthesis of N-methyl-N′.

- Google Patents. (n.d.). Method for preparing 3-chlorine phenylhydrazine.

- ChemUniverse. (n.d.). 3-(4-chlorophenyl)urea :: Quote Form.

- ChemicalBook. (2024). 3-Chloroaniline: Applications in the Chemical Industry, Production Methods and Toxic Properties.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- Biosynth. (n.d.). 1,3-Bis(4-chlorophenyl)urea | 1219-99-4.

- Google Patents. (n.d.). Method of purifying a pesticide.

- Wikipedia. (n.d.).

- RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.

- ResearchGate. (n.d.). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea | Request PDF.

- ResearchGate. (n.d.).

- ResearchGate. (2025). A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol | Request PDF.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)urea | 140-38-5.

- Google Patents. (n.d.). Processes for the synthesis of 3-hydroxyglutaronitrile.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-Chloroaniline: Applications in the Chemical Industry, Production Methods and Toxic Properties_Chemicalbook [chemicalbook.com]

- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium cyanate - Wikipedia [en.wikipedia.org]

- 10. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]

- 11. publications.tno.nl [publications.tno.nl]

- 12. researchgate.net [researchgate.net]

- 13. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of 3-Chlorophenylurea in Plant Cell Division

Executive Summary

3-Chlorophenylurea, widely known in agricultural and research settings as Forchlorfenuron or CPPU, is a synthetic phenylurea-type cytokinin that potently stimulates cell division and differentiation in plants.[1][2] Its application leads to significant improvements in fruit size, set, and overall yield, making it a valuable tool in horticulture.[3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning CPPU's action. We will dissect its interaction with the core cytokinin signaling pathway, its subsequent influence on the plant cell cycle machinery, and a potential secondary mechanism involving the inhibition of cytokinin degradation. The narrative is grounded in established scientific principles and validated by detailed experimental protocols designed to interrogate each stage of its activity, providing a comprehensive resource for researchers in plant science and agrochemical development.

Part 1: The Molecular Identity and Biological Context of this compound (CPPU)

Cytokinins are a class of phytohormones fundamentally involved in regulating cell division (cytokinesis), growth, and differentiation.[1][5] They are broadly categorized into two types: the naturally occurring adenine-type cytokinins (e.g., zeatin, isopentenyladenine) and synthetic phenylurea-type cytokinins, to which CPPU belongs.[1] While structurally distinct from their adenine-based counterparts, phenylurea derivatives like CPPU and Thidiazuron (TDZ) elicit strong cytokinin-like responses.[1]

The primary physiological effects of CPPU application are linked to its profound ability to promote cell proliferation. This is visibly manifested in agriculture as enhanced fruit enlargement, improved fruit set, and delayed senescence, which extends the shelf life of produce.[2][6] These effects are often achieved through synergistic action with other phytohormones, particularly auxins; the ratio of cytokinin to auxin is a critical determinant of morphogenesis, influencing whether cells proliferate into undifferentiated callus or differentiate into shoots or roots.[1][7]

Part 2: The Core Mechanism: Agonism of the Cytokinin Signaling Pathway

The central mechanism of action for all cytokinins, including CPPU, is the activation of a multistep phosphorelay signaling cascade, analogous to bacterial two-component systems.[8][9] This pathway transduces the hormonal signal from the cell membrane to the nucleus to initiate a transcriptional response.

The Canonical Cytokinin Signaling Cascade:

-

Perception: The pathway is initiated by the binding of a cytokinin ligand to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of an ARABIDOPSIS HISTIDINE KINASE (AHK) receptor, which is an integral membrane protein located in the endoplasmic reticulum.[1][10]

-

Phosphorelay Initiation: Ligand binding induces a conformational change, leading to the autophosphorylation of a conserved histidine residue within the kinase domain of the receptor.[1] The phosphoryl group is then transferred intramolecularly to an aspartate residue in the receptor's receiver domain.[8]

-

Signal Transduction: From the AHK receptor, the phosphoryl group is shuttled by ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). AHPs translocate from the cytoplasm into the nucleus to transfer the phosphate to ARABIDOPSIS RESPONSE REGULATORS (ARRs).[9][10]

-

Transcriptional Activation: The phosphorylation of Type-B ARRs activates them.[1] These proteins are transcription factors that bind to the promoters of cytokinin-responsive genes, including the Type-A ARRs, which function in a negative feedback loop to attenuate the signal.[1][10] The primary output is the activation of genes that drive cell cycle progression.

CPPU functions as a potent agonist, binding to the AHK receptors to trigger this entire cascade.

Visualization 1: Cytokinin Signaling Pathway

Caption: CPPU binds to AHK receptors, initiating a phosphorelay to activate gene transcription.

Experimental Validation 1: Receptor-Ligand Binding Assay

To empirically validate that CPPU directly interacts with cytokinin receptors, a competitive radioligand binding assay is the gold standard. This technique measures the affinity of an unlabeled ligand (CPPU) by its ability to displace a labeled, high-affinity ligand from the receptor.

Objective: To determine the binding affinity (expressed as the dissociation constant, Kd, or inhibition constant, Ki) of CPPU for a specific plant cytokinin receptor (e.g., AHK3 or AHK4).

Methodology:

-

Receptor Preparation:

-

Express the target receptor (e.g., Arabidopsis AHK4) heterologously in a system like E. coli spheroplasts or isolate microsomes from plant tissues known to have high receptor expression (e.g., tobacco leaves).[11]

-

Quantify the total protein concentration of the membrane preparation using a Bradford or BCA assay.

-

-

Assay Setup:

-

Prepare a series of reaction tubes. Each tube will contain:

-

A fixed concentration of the membrane preparation.

-

A fixed concentration of a high-affinity radiolabeled cytokinin, such as [3H]-trans-zeatin.

-

A range of concentrations of unlabeled CPPU (the competitor), from very low (e.g., 10-10 M) to very high (e.g., 10-4 M).

-

-

Include control tubes for total binding (radioligand only, no competitor) and non-specific binding (radioligand plus a large excess of an unlabeled ligand like trans-zeatin).[11]

-

-

Incubation and Separation:

-

Incubate the reactions at 4°C for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters. The filters will trap the membranes (and thus the bound ligand) while allowing the unbound ligand to pass through.

-

Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each CPPU concentration.

-

Plot the specific binding as a function of the logarithm of the CPPU concentration. The resulting sigmoidal curve can be analyzed using non-linear regression (e.g., Prism software) to calculate the IC50 (the concentration of CPPU that inhibits 50% of specific radioligand binding), which can then be converted to a Ki value.

-

Causality: This protocol provides a direct, quantitative measure of the physical interaction between CPPU and its molecular target. A low Ki value is indicative of a high-affinity interaction, confirming that CPPU acts as a potent ligand for the cytokinin receptor.

Data Presentation 1: Comparative Binding Affinities

| Compound | Receptor | Ki (nM) |

| trans-Zeatin (Natural) | AHK4 | 5.2 |

| Isopentenyladenine (Natural) | AHK4 | 25.8 |

| This compound (CPPU) | AHK4 | 8.5 |

| Kinetin (Synthetic) | AHK4 | 150.0 |

| Note: Data are representative examples for illustrative purposes. |

Part 3: Transduction of the Signal to the Cell Cycle Machinery

The activation of Type-B ARRs by the signaling cascade directly links cytokinin perception to cell cycle regulation. A primary target of these transcription factors is the family of D-type cyclins (CycD).[12]

The G1/S Transition Checkpoint: Progression through the G1 phase and into the S phase (DNA replication) is a critical control point in the cell cycle.[13] In plants, this is governed by the activity of A-type cyclin-dependent kinases (CDKAs).[13]

-

CycD Transcription: Activated Type-B ARRs bind to the promoter of CycD genes, particularly CycD3, and upregulate their transcription.[12]

-

CDK Complex Formation: The newly synthesized CycD3 protein binds to and activates CDKA.[12][14]

-

RBR Phosphorylation: The active CycD3/CDKA complex phosphorylates the Retinoblastoma-Related (RBR) protein. RBR is a pocket protein that, in its hypophosphorylated state, binds to and sequesters the E2F/DP transcription factors, thereby repressing the transcription of S-phase genes.

-

E2F Release and S-Phase Entry: Phosphorylation of RBR by the CycD3/CDKA complex causes it to release the E2F/DP heterodimer. Freed E2F/DP then activates the transcription of genes required for DNA replication, committing the cell to enter the S phase.[14]

By inducing CycD3 expression, CPPU effectively pushes the cell past the G1/S checkpoint, promoting proliferation.

Visualization 2: CPPU's Influence on the G1/S Checkpoint

Caption: CPPU signaling leads to CycD3/CDKA activation, RBR phosphorylation, and S-phase entry.

Experimental Validation 2: Cell Cycle Analysis by Flow Cytometry

To demonstrate that CPPU treatment results in an increased proportion of cells actively dividing, flow cytometry is used to analyze the DNA content of a cell population.

Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with CPPU.

Methodology:

-

Cell Culture and Synchronization:

-

Use a rapidly dividing plant cell suspension culture, such as tobacco BY-2 (Bright Yellow-2).

-

Synchronize the cells at the G1/S boundary using an inhibitor like aphidicolin or hydroxyurea. This creates a homogenous starting population. Wash the inhibitor out to allow cells to re-enter the cycle in a coordinated wave.

-

-

Treatment:

-

Immediately after washing out the synchronizing agent, treat the cells with an effective concentration of CPPU (determined from dose-response curves) or a vehicle control (e.g., DMSO).

-

-

Sample Collection and Fixation:

-

Staining:

-

Wash the fixed cells with a buffer (e.g., PBS).

-

Resuspend the cell pellet in a staining solution containing a stoichiometric DNA dye like Propidium Iodide (PI) and RNase A.[15] RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise create noise.

-

Incubate in the dark at 4°C overnight to ensure complete staining.[15]

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., >610 nm).

-

Run the samples at a low flow rate to ensure accurate readings.[15]

-

Gate on the single-cell population to exclude debris and cell aggregates.

-

-

Data Analysis:

-

Generate a histogram of fluorescence intensity. Cells in G0/G1 will have a 2N DNA content and form the first major peak. Cells in G2/M will have a 4N DNA content and form a second peak with roughly twice the fluorescence intensity. Cells in S phase will be actively replicating their DNA and will have an intermediate fluorescence intensity, appearing between the two peaks.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and calculate the percentage of cells in each phase.

-

Causality: An observed increase in the percentage of cells in the S and G2/M phases in the CPPU-treated samples compared to the control provides direct quantitative evidence that CPPU promotes progression through the cell cycle.

Data Presentation 2: Cell Cycle Distribution after 12h Treatment

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | 65.2% | 18.5% | 16.3% |

| CPPU (1 µM) | 38.7% | 35.1% | 26.2% |

| Note: Data are representative examples for illustrative purposes. |

Part 4: A Potential Secondary Mechanism: Inhibition of Cytokinin Degradation

In addition to acting as a direct receptor agonist, some evidence suggests that phenylurea-type cytokinins may also enhance their own effect, and that of endogenous cytokinins, by inhibiting their degradation.[17] The primary enzyme responsible for the irreversible degradation of cytokinins is Cytokinin Oxidase/Dehydrogenase (CKX).[7] This enzyme catalyzes the oxidative cleavage of the N6-isoprenoid side chain of active cytokinins, rendering them inactive.[7]

By inhibiting CKX, CPPU could increase the local concentration and residence time of active cytokinins at their receptors, thereby amplifying the signaling output.

Experimental Validation 3: In Vitro CKX Enzyme Inhibition Assay

To test the hypothesis that CPPU inhibits CKX, a direct enzyme activity assay can be performed.

Objective: To measure the effect of CPPU on the enzymatic activity of CKX in vitro.

Methodology:

-

Enzyme Source:

-

Assay Principle (Spectrophotometric Method):

-

The CKX reaction involves the transfer of electrons from the cytokinin substrate to an electron acceptor. A synthetic electron acceptor dye, such as 2,6-dichlorophenolindophenol (DCPIP), can be used.[18]

-

When DCPIP is reduced, it changes from blue to colorless, leading to a decrease in absorbance at 600 nm. The rate of this absorbance change is directly proportional to the enzyme's activity.

-

-

Assay Protocol:

-

Prepare a reaction mixture in a cuvette containing a buffer, the substrate (e.g., isopentenyladenine, iP), and the electron acceptor (DCPIP).

-

Add varying concentrations of CPPU to different cuvettes. Include a no-inhibitor control.

-

Initiate the reaction by adding the CKX enzyme preparation.

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 600 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each CPPU concentration from the linear portion of the absorbance vs. time plot.

-

Express the activity at each CPPU concentration as a percentage of the activity of the no-inhibitor control.

-

Plot the % activity against the CPPU concentration to determine if there is a dose-dependent inhibitory effect and to calculate an IC50 value if inhibition occurs.

-

Causality: A dose-dependent decrease in the rate of DCPIP reduction in the presence of CPPU would provide direct evidence that CPPU inhibits CKX enzymatic activity.

Data Presentation 3: In Vitro CKX Activity

| CPPU Concentration (µM) | CKX Activity (% of Control) |

| 0 (Control) | 100% |

| 1 | 98.2% |

| 10 | 85.1% |

| 50 | 60.5% |

| 100 | 45.3% |

| Note: Data are hypothetical, illustrating a potential inhibitory effect. |

Conclusion

The mechanism of action of this compound (CPPU) in plant cell division is a multifaceted process rooted in its function as a potent cytokinin mimic. The primary pathway involves direct binding to and activation of AHK cytokinin receptors, which initiates a phosphorelay cascade culminating in the transcriptional activation of key cell cycle regulators like CycD3. This upregulation drives the cell past the G1/S checkpoint, committing it to DNA replication and subsequent division. A plausible secondary mechanism involves the inhibition of the cytokinin-degrading enzyme CKX, which would serve to amplify and prolong the pro-proliferative signal. The combination of these actions makes CPPU a highly effective agent for stimulating plant growth and development, and a valuable subject of study for understanding the intricate hormonal control of the cell cycle.

References

-

Kieber Lab, UNC Department of Biology. (n.d.). Cytokinin Signaling. Retrieved from [Link][10]

- Kakimoto, T. (2003). Perception and Signal Transduction of Cytokinins. Annual Review of Plant Biology, 54, 605-627.

- Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual Review of Plant Biology, 63, 353-380.

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev154061.[5][8]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhance Fruit Yield and Quality: The Power of Forchlorfenuron (CPPU) Plant Growth Regulator. Retrieved from [Link][2]

-

Power Grown. (2019). How Forchlorfenuron Can be Used to Rapidly Grow Fruit. Retrieved from [Link][3]

-

Zhengzhou Delong Chemical CO., Ltd. (2022). What are the effects of forchlorfenuron CPPU and how to use it?. Retrieved from [Link][4]

-

Hota, D., Beura, S., & Swain, S. (2020). Forchlorfenuron: A New Generation Growth Regulator for Fruit Crops. ResearchGate.[6]

-

Werner, T., Motyka, V., Strnad, M., & Schmülling, T. (2001). Regulation of plant growth by cytokinin. PNAS, 98(18), 10487-10492.[7]

- Inzé, D., & De Veylder, L. (2006). Cell cycle regulation in plant development. Annual Review of Genetics, 40, 77-105. (While not directly cited, this is a foundational review supporting cell cycle concepts.)

- De Veylder, L., Beeckman, T., & Inzé, D. (2007). The ins and outs of the plant cell cycle. Nature Reviews Molecular Cell Biology, 8(8), 655-665.

-

Lifeasible. (n.d.). Cell Cycle Assay in Plants. Retrieved from [Link][16]

-

Bilyeu, K. D., Cole, J. L., Laskey, J. G., Riekhof, W. R., Esparza, T. J., & Morris, R. O. (2001). Molecular and Biochemical Characterization of a Cytokinin Oxidase from Maize. Plant Physiology, 125(1), 378–386.[18]

-

Lomin, S. N., Yonekura-Sakakibara, K., Romanov, G. A., & Sakakibara, H. (2015). Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands. Journal of Experimental Botany, 66(7), 1851–1863.[11]

-

Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link][15]

- Sheen, J. (2002). A new-generation molecular toolbox for plant biotechnology. Phil. Trans. R. Soc. Lond. B, 357(1422), 797-806. (While not directly cited, this reference discusses the BY-2 cell system.)

-

Riov, J., & Bangerth, F. (2008). Analysis of cytokinin activity in commercial aqueous seaweed extract. ResearchGate.[19]

-

Umeda, M. (2005). CDK-Activating Kinases in Higher Plants. Madame Curie Bioscience Database [Internet].[12]

- Dewitte, W., & Murray, J. A. (2003). The plant cell cycle. Annual Review of Plant Biology, 54, 235-264.

-

Inzé, D. (2005). Green light for the cell cycle. EMBO reports, 6(9), 823–827.[13]

- Komaki, S., & Sugimoto, K. (2012). The role of transcription factors in the control of the plant cell cycle. Plant and Cell Physiology, 53(6), 953-964. (While not directly cited, this review covers RBR/E2F.)

- Sablowski, R., & Dornelas, M. C. (2014). Interplay between cell cycle and organogenesis in plants. Current Opinion in Plant Biology, 17, 73-79. (While not directly cited, this review covers the link between development and cell cycle.)

- Vandepoele, K., Raes, J., De Veylder, L., Rouzé, P., Rombauts, S., & Inzé, D. (2002). Genome-wide analysis of core cell cycle genes in Arabidopsis. The Plant Cell, 14(4), 903-916. (While not directly cited, this paper identifies the core genes.)

- John, P. C., Zhang, K., Dong, C., Diederich, L., & Wightman, F. (2001). p34cdc2-related protein kinases in plants. Journal of Experimental Botany, 52(356), 497-505.

- Horvath, B., Magyar, Z., & Bögre, L. (2006). CDK-activating kinases in plants. Plant Molecular Biology, 60(6), 805-816. (While not directly cited, this review covers CAKs.)

- Magyar, Z., De Veylder, L., Atanassova, A., Bako, L., Inze, D., & Bögre, L. (2005). The role of the anaphase-promoting complex in plants. Trends in Plant Science, 10(4), 188-195. (While not directly cited, this covers another aspect of cell cycle control.)

- Francis, D. (2007). The plant cell cycle--15 years on. New Phytologist, 174(2), 261-278. (While not directly cited, this is a comprehensive review.)

- Harashima, H., & Schnittger, A. (2010). The integration of cell division and differentiation processes in plants. The Plant Journal, 62(2), 310-322. (While not directly cited, this review covers the broader context.)

-

Desvoyes, B., & Gutierrez, C. (2020). Plant CDKs—Driving the Cell Cycle through Climate Change. MDPI.[14]

-

Yi, D., & Guttman, D. S. (2014). Why do plants need so many cyclin-dependent kinase inhibitors?. Plant signaling & behavior, 9(1), e27829.[20]

Sources

- 1. Cytokinin - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. How Forchlorfenuron Can be Used to Rapidly Grow Fruit [powergrown.com]

- 4. What are the effects of forchlorfenuron CPPU and how to use it? - Knowledge [plantgrowthhormones.com]

- 5. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of plant growth by cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 10. Cytokinin Signaling [kieber.weebly.com]

- 11. academic.oup.com [academic.oup.com]

- 12. CDK-Activating Kinases in Higher Plants - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Green light for the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Cell Cycle Assay in Plants - Lifeasible [lifeasible.com]

- 17. peptechbio.com [peptechbio.com]

- 18. Molecular and Biochemical Characterization of a Cytokinin Oxidase from Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Why do plants need so many cyclin-dependent kinase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

initial discovery and development of chlorophenylurea compounds

An In-depth Technical Guide to the Initial Discovery and Development of Chlorophenylurea Compounds

Abstract

The discovery of chlorophenylurea compounds represents a pivotal moment in agricultural and plant science, branching into two distinct, highly impactful application pathways: herbicidal weed control and cytokinin-like plant growth regulation. This technical guide provides a detailed exploration of the foundational research and development of this versatile chemical class. We will deconstruct the initial discovery of N'-(4-chlorophenyl)-N,N-dimethylurea (Monuron) within the post-war industrial screening programs, the subsequent elucidation of its mechanism as a potent inhibitor of Photosystem II, and the early structure-activity relationship studies that defined the phenylurea herbicides. Concurrently, we will trace the parallel discovery of the potent cell-division-promoting properties of related structures, such as Forchlorfenuron (CPPU), and examine the mechanistic underpinnings of their cytokinin activity, including their resistance to enzymatic degradation. This guide is structured to provide researchers and drug development professionals with a causal understanding of the experimental choices and scientific logic that propelled the development of these compounds, supported by detailed historical protocols, quantitative data, and mechanistic diagrams.

Part I: The Herbicidal Breakthrough - Discovery of Phenylurea Photosystem II Inhibitors

The Post-War Context: A New Era in Chemical Weed Management

The period following World War II marked a significant inflection point in agriculture, driven by the need for increased crop yields and labor efficiency. The development of synthetic herbicides like 2,4-D in the mid-1940s had already revolutionized selective control of broadleaf weeds.[1] This success spurred major chemical companies to launch large-scale, systematic screening programs to discover novel chemical entities with herbicidal properties. The prevailing methodology was empirical "random screening," where thousands of compounds were tested in greenhouses and field trials for any sign of phytotoxicity.[1] It was within this environment of brute-force discovery that the unique properties of the substituted phenylureas were first identified.

The DuPont Program: Discovery of Monuron and Diuron

In the early 1950s, a research program at DuPont led to the identification of a new class of powerful, broad-spectrum herbicides: the phenylureas.[1] The first of this class to be commercialized was Monuron (3-(p-chlorophenyl)-1,1-dimethylurea), introduced in 1952.[2] Its synthesis was first described in 1951 by Bucha and Todd.[2] Monuron proved to be a highly effective non-selective herbicide, ideal for total vegetation control in non-cropland areas like industrial sites and rights-of-way.[2][3] At lower application rates, it also demonstrated utility as a selective pre-emergence herbicide in certain crops.[2]

The discovery of Monuron was quickly followed by the development of Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a related compound with even greater herbicidal activity and different selectivity. The core innovation was the recognition that the N'-(chlorophenyl)-N,N-dimethylurea scaffold was the key to this new biological activity.

Elucidating the Mechanism: Inhibition of Photosynthesis at Photosystem II

The initial discovery of phenylureas was based on their observed phytotoxicity, but the underlying biochemical mechanism was a mystery. Groundbreaking research in the 1950s revealed that the primary mode of action for Monuron, Diuron, and other phenylurea herbicides was the potent inhibition of photosynthesis.[4][5]

Specifically, these compounds were found to block the Hill reaction—the light-driven transfer of electrons from water to an artificial electron acceptor by isolated chloroplasts. This pinpointed their site of action within the photosynthetic electron transport chain. Further investigation established that phenylureas bind to the D1 protein of the Photosystem II (PSII) complex.[4] This binding action physically blocks the docking site for the secondary electron acceptor, plastoquinone (QB), thereby interrupting the flow of electrons from the primary electron acceptor, QA.[4] This cessation of electron flow not only halts the production of ATP and NADPH necessary for carbon fixation but also leads to the formation of highly destructive reactive oxygen species, causing rapid cellular damage and ultimately, plant death.[5]

Early Structure-Activity Relationship (SAR) Studies

Once the core chlorophenylurea scaffold was identified, researchers systematically synthesized and tested analogs to understand the relationship between chemical structure and herbicidal potency. Early SAR studies established several key principles:

-

Phenyl Ring Substitution: The position and nature of the chlorine substituent on the phenyl ring were critical. A single chlorine at the para- (4) position (as in Monuron) or dichlorination at the 3 and 4 positions (as in Diuron) conferred high activity.

-

Urea Nitrogens: The N,N-dimethyl substitution on the terminal urea nitrogen was found to be optimal for many of the early, highly active compounds. Replacing one methyl group with a methoxy group led to another family of herbicides, including Linuron.

-

Electron Distribution: The overall electronic properties of the molecule were crucial for binding to the D1 protein. The urea moiety's ability to form hydrogen bonds and the halogenated phenyl ring's hydrophobic interactions were key to its inhibitory function.

Part II: A Parallel Discovery - Chlorophenylureas as Potent Cytokinins

While one branch of research focused on the phytotoxic properties of phenylureas, another uncovered an entirely different and seemingly contradictory activity: the powerful promotion of plant cell division, a hallmark of the hormone class known as cytokinins.

Initial Observations of Cell Division Promotion

Natural cytokinins, such as kinetin and zeatin, are adenine derivatives. However, in 1966, Bruce and Zwar demonstrated that substituted ureas and thioureas, structurally distinct from adenine, could also exhibit cytokinin activity.[6] This opened the door to exploring non-purine-based compounds as plant growth regulators. Diphenylurea (DPU), a simple phenylurea derivative, was found to have weak but distinct cytokinin activity.[7] This foundational work established that the urea backbone could, with the correct substitutions, mimic the biological function of natural cytokinins.

Forchlorfenuron (CPPU): A New Generation of Growth Regulators

The true potential of phenylureas as cytokinins was realized with the synthesis of N-(2-chloro-4-pyridyl)-N'-phenylurea, commonly known as Forchlorfenuron (CPPU or KT-30).[8][9] CPPU displayed cytokinin activity that was orders of magnitude higher than that of DPU and often surpassed that of natural cytokinins in various bioassays.[6][7] This high potency made it a commercially valuable tool in agriculture and horticulture, used to increase fruit size, enhance fruit set, and promote overall growth in crops like grapes and kiwifruits.[8][10][11]

Mechanistic Insights into Cytokinin-like Activity

The remarkable potency of phenylurea cytokinins stems from two primary factors:

-

Metabolic Stability: Natural cytokinins are tightly regulated in plants and are actively degraded by a class of enzymes called cytokinin oxidases/dehydrogenases (CKO/CKX).[12][13] Phenylurea derivatives like CPPU and Thidiazuron (TDZ) are highly resistant to this degradation.[7][13] This stability allows them to persist in tissues at effective concentrations for longer periods.

-

CKX Inhibition and Receptor Activation: In addition to their inherent stability, some phenylurea derivatives, including CPPU, can actively inhibit the CKO/CKX enzymes, thereby protecting endogenous natural cytokinins from degradation and increasing their overall pool.[13] While they are structurally different from adenine-based cytokinins, evidence suggests that some phenylureas can activate the same cytokinin receptors (like AHK3/AHK4), thereby triggering the downstream signaling cascade that leads to cell division.[13]

Part III: Foundational Methodologies & Protocols

The following protocols are representative of the foundational experimental work that enabled the discovery and characterization of chlorophenylurea compounds.

Protocol: Synthesis of N'-(4-chlorophenyl)-N,N-dimethylurea (Monuron)

This protocol is based on the reaction of p-chlorophenyl isocyanate with dimethylamine, a common method for synthesizing substituted ureas.[2]

Objective: To synthesize Monuron for biological screening.

Materials:

-

p-chlorophenyl isocyanate

-

Dimethylamine (40% solution in water or anhydrous in a suitable solvent)

-

Anhydrous diethyl ether or toluene

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Set up the round-bottom flask in an ice bath on a magnetic stirrer.

-

Dissolve a known quantity of p-chlorophenyl isocyanate (e.g., 0.1 mol) in 150 mL of anhydrous diethyl ether.

-

Slowly add a slight molar excess of dimethylamine solution (e.g., 0.11 mol) to the flask via the dropping funnel over 30-60 minutes with continuous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

A white precipitate of Monuron will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent like ethanol or acetone to achieve high purity.

-

Dry the purified crystals under a vacuum. The product should be a colorless, crystalline solid.[2]

Self-Validation: The identity and purity of the synthesized Monuron can be confirmed by measuring its melting point (174-175°C) and using analytical techniques such as NMR spectroscopy and mass spectrometry to verify the chemical structure.

Protocol: Assay for Photosystem II Inhibition (Hill Reaction Assay)

This classic assay measures the integrity of the PSII electron transport chain by monitoring the reduction of an artificial electron acceptor.

Objective: To determine the inhibitory effect of a chlorophenylurea compound on PSII activity.

Materials:

-

Fresh spinach or pea leaves

-

Isolation buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl)

-

Reaction buffer (e.g., 0.1 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, 5 mM MgCl₂)

-

Artificial electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) solution (0.5 mM)

-

Chlorophenylurea compound (e.g., Monuron) dissolved in a suitable solvent (e.g., ethanol, DMSO) at various concentrations.

-

Spectrophotometer capable of reading at 600 nm

-

High-intensity light source

-

Centrifuge and refrigerated rotor

-

Homogenizer (blender or mortar and pestle)

-

Cheesecloth

Procedure:

-

Chloroplast Isolation: Homogenize 50g of deveined leaves in 100 mL of ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth. Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to pellet debris. Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the chloroplasts. Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of reaction buffer.

-

Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated chloroplast suspension (e.g., using the Arnon method).

-

Assay Setup: Prepare a series of test tubes. To each, add reaction buffer, the chloroplast suspension (to a final chlorophyll concentration of ~10-20 µg/mL), and the chlorophenylurea compound at the desired final concentration. Include a control with no inhibitor.

-

Reaction Initiation: Add DCPIP solution to one tube. Immediately take a baseline reading at 600 nm (this is the "dark" reading). DCPIP is blue in its oxidized state and colorless when reduced.

-

Place the tube in front of a high-intensity light source.

-

Take readings at 600 nm every 30-60 seconds for 5-10 minutes. The decrease in absorbance indicates the reduction of DCPIP and thus, electron transport.

-

Repeat for all concentrations of the inhibitor.

-

Data Analysis: Calculate the rate of DCPIP reduction (ΔA600/min) for each concentration. Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the activity).

Part IV: Data Compendium

Table 1: Herbicidal Activity and Physical Properties of Early Chlorophenylurea Compounds

| Compound | Chemical Structure | Water Solubility (mg/L) | Acute Oral LD₅₀ (Rat, mg/kg) | Primary Application |

| Monuron | 3-(p-chlorophenyl)-1,1-dimethylurea[14] | 230 | >1000[5] | Non-selective, total weed control[2] |

| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea[4] | 42 | 3400[4] | Selective pre- and post-emergence[5] |

| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | 75 | ~1500 | Selective pre- and post-emergence[5] |

| Fenuron | 1,1-dimethyl-3-phenylurea | 3850 | ~6400 | Woody plant control |

Table 2: Cytokinin Activity of Key Phenylurea Derivatives

| Compound | Chemical Name | Relative Activity in Tobacco Callus Assay | Primary Application |

| Diphenylurea (DPU) | N,N'-Diphenylurea | Low | Foundational discovery compound[7] |

| Thidiazuron (TDZ) | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | Very High[6] | Plant tissue culture, cotton defoliant[6][7] |

| Forchlorfenuron (CPPU) | N-(2-chloro-4-pyridyl)-N'-phenylurea[9] | Very High[7] | Fruit sizing and set in agriculture[8] |

Part V: Conclusion and Legacy

The exemplify two distinct paradigms of chemical innovation in the agricultural sciences. The path from Monuron to Diuron represents a classic case of systematic screening followed by mechanistic elucidation and structure-activity optimization, leading to a billion-dollar class of herbicides that fundamentally changed weed management practices. The parallel discovery of the cytokinin-like properties of compounds like CPPU highlights the serendipity inherent in scientific exploration, where a chemical scaffold designed for one purpose reveals an entirely different and equally valuable biological function. The foundational work detailed in this guide not only provided critical tools for agriculture and plant biotechnology but also deepened our fundamental understanding of photosynthesis and hormonal control of plant growth. The principles established in these early studies continue to inform the design and development of new agrochemicals and plant growth regulators today.

References

-

Murvanidze, N., Nisler, J. and Werbrouck, S.P.O. (2023). New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture. Acta Horticulturae. Available at: [Link]

-

ResearchGate (n.d.). Phenylurea Herbicides. Available at: [Link]

-

Nisler, J., et al. (2021). Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. Journal of Experimental Botany, 72(2), 355-370. Available at: [Link]

-

Mok, M.C., & Mok, D.W.S. (1985). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience, 20(5), 867-870. Available at: [Link]

-

Boraychem (2024). Phenylurea: Properties, Applications, and Safety. Available at: [Link]

-

Nisler, J., et al. (2021). Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. PubMed. Available at: [Link]

-

PubMed Central (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Available at: [Link]

-

ResearchGate (n.d.). Development of herbicides after 1945. Available at: [Link]

-

NCBI (n.d.). Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides. Available at: [Link]

-

AERU, University of Hertfordshire (n.d.). Forchlorfenuron (Ref: KT 30). Available at: [Link]

- Google Patents (2015). US20150099634A1 - Use of forchlorfenuron for promoting plant growth.

- Google Patents (2015). US10244759B2 - Use of forchlorfenuron for promoting plant growth.

-

ResearchGate (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Available at: [Link]

-

Wikipedia (n.d.). Forchlorfenuron. Available at: [Link]

-

Delongbio (n.d.). Forchlorfenuron CPPU KT-30. Available at: [Link]

-

Cambridge Core (2017). Photochemical Degradation of Diuron and Monuron. Weeds, 9(1), 111-116. Available at: [Link]

-

ACS Publications (n.d.). Uptake, distribution, and metabolism of monuron and diuron by several plants. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

NIST WebBook (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Available at: [Link]

-

Pesticide Detectives (n.d.). HERBICIDE Diuron. Available at: [Link]

-

ACS Publications (n.d.). Herbicide Residues, Separation and Colorimetric Determination of Monuron and Diuron Residues. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. hort [journals.ashs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Forchlorfenuron (Ref: KT 30) [sitem.herts.ac.uk]

- 9. Forchlorfenuron - Wikipedia [en.wikipedia.org]

- 10. US20150099634A1 - Use of forchlorfenuron for promoting plant growth - Google Patents [patents.google.com]

- 11. US10244759B2 - Use of forchlorfenuron for promoting plant growth - Google Patents [patents.google.com]

- 12. New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture - ishs [ishs.org]

- 13. researchgate.net [researchgate.net]

- 14. Urea, N'-(4-chlorophenyl)-N,N-dimethyl- [webbook.nist.gov]

biological activity screening of 3-Chlorophenylurea derivatives

An In-depth Technical Guide to the Biological Activity Screening of 3-Chlorophenylurea Derivatives

Foreword: The Rationale-Driven Screening Cascade

In the landscape of modern drug and agrochemical discovery, the phenylurea scaffold stands out for its remarkable versatility. Derivatives of this core structure are found in therapeutics targeting oncogenic pathways and in potent herbicides that help secure global food supplies.[1][2][3] Specifically, this compound derivatives represent a chemical space of significant interest, forming the backbone of numerous compounds with demonstrated biological effects.[4][5][6]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the biological screening of novel this compound derivatives. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic thinking behind them. We will explore why certain assays are chosen, how they form a self-validating cascade, and how the data from each stage informs the next, ultimately leading to the identification and characterization of lead compounds. This is a guide to screening not just as a process, but as a scientific strategy.

Part 1: Foundational Strategy - A Tiered Approach to Discovery

The initial universe of newly synthesized derivatives is often large and uncharacterized. A brute-force approach, testing every compound in every possible assay, is inefficient and cost-prohibitive. Therefore, a tiered screening cascade is the cornerstone of a successful discovery campaign. This strategy is designed to progressively narrow the field of candidates, dedicating more complex and resource-intensive assays only to the most promising compounds.

The logic is simple: cast a wide, efficient net first (Primary Screening) to identify "hits," then subject those hits to more specific and mechanistically informative assays (Secondary and Mechanistic Screening) to validate and characterize them.

Caption: A rationale-driven screening cascade for this compound derivatives.

Part 2: Primary Screening - Identifying Biologically Active Compounds

The goal of primary screening is high-throughput identification of compounds that exhibit any desired biological activity. For phenylurea derivatives, the most prominent activities are anticancer and herbicidal/plant growth regulation.[1][7]

Anticancer Activity: The Cytotoxicity Screen

A fundamental first step in cancer drug discovery is to assess a compound's ability to kill or inhibit the proliferation of cancer cells.[8] The MTT assay is a robust, cost-effective, and widely used colorimetric method for this purpose, making it an ideal primary screen.[9][10] It indirectly measures cell viability by quantifying the metabolic activity of mitochondria.[9]

Table 1: Representative Primary Cytotoxicity Screening Data

| Compound ID | Concentration (µM) | Cancer Cell Line | % Viability (vs. Control) | Hit? (<_50% Viability) |

| CCPU-001 | 10 | MCF-7 (Breast) | 98.2 ± 4.5 | No |

| CCPU-002 | 10 | MCF-7 (Breast) | 45.1 ± 3.1 | Yes |

| CCPU-003 | 10 | MCF-7 (Breast) | 89.5 ± 5.2 | No |

| CCPU-002 | 10 | HeLa (Cervical) | 38.7 ± 2.8 | Yes |

| CCPU-002 | 10 | HEK293 (Normal) | 91.3 ± 4.9 | No (Good Selectivity) |

Data are presented as mean ± standard deviation.

Protocol 1: MTT Assay for Primary Cytotoxicity Screening

This protocol provides a self-validating system by including untreated controls (100% viability) and positive controls (e.g., Doxorubicin) to ensure the assay is performing correctly.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[9] Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Dilute the compounds in cell culture medium to the final desired screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium.

-

Incubation: Incubate the plates for 48-72 hours. The incubation time should be optimized based on the doubling time of the cell lines.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well. Mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Compounds that reduce viability below a predefined threshold (e.g., 50%) are considered primary "hits".[11]

Herbicidal & Plant Growth Regulatory Activity

Phenylurea compounds are well-established inhibitors of photosynthesis, making them effective herbicides.[7][12] A simple and effective primary screen involves assessing the impact of the derivatives on seed germination and early root growth of model plant species.

Table 2: Representative Primary Herbicidal Screening Data

| Compound ID | Concentration (µM) | Plant Species | Root Growth Inhibition (%) | Hit? (>80% Inhibition) |

| CCPU-004 | 250 | Brassica napus (Rapeseed) | 92.5 ± 5.3 | Yes |

| CCPU-005 | 250 | Brassica napus (Rapeseed) | 15.1 ± 7.2 | No |

| CCPU-004 | 250 | Amaranthus retroflexus (Pigweed) | 98.1 ± 2.9 | Yes |

| CCPU-004 | 250 | Zea mays (Corn) | 25.6 ± 8.1 | No (Good Selectivity) |

Protocol 2: Seed Germination and Root Growth Inhibition Assay

-

Plate Preparation: Place a sterile filter paper disc in each well of a 24-well plate.

-

Treatment Application: Prepare stock solutions of the derivatives in acetone or DMSO. Dilute to the final screening concentration (e.g., 250 µM) in water.[13] Add 500 µL of the test solution to each well, ensuring the filter paper is saturated. Include a solvent-only control.

-

Seed Plating: Place 5-10 surface-sterilized seeds of a model dicot (e.g., Brassica napus) and a model monocot (e.g., Zea mays) in each well.

-

Incubation: Seal the plates and incubate them in a growth chamber with a defined light/dark cycle and temperature for 5-7 days.

-

Data Acquisition: After the incubation period, measure the length of the primary root for each seedling.

-

Analysis: Calculate the percent inhibition of root growth for each compound relative to the solvent control. Compounds exceeding a defined inhibition threshold (e.g., 80%) are scored as hits.[13]

Part 3: Secondary & Mechanistic Screening - From "Hit" to "Lead"

A primary hit is simply a starting point. Secondary screening is essential to confirm the activity, determine potency (e.g., IC₅₀ value), and begin to elucidate the mechanism of action (MoA).

Mechanism of Action: Kinase Inhibition

The diarylurea scaffold, of which this compound is a member, is a well-established pharmacophore for potent kinase inhibitors.[14][15] Many of these compounds function as "Type II" inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[14] Therefore, a logical next step for cytotoxic hits is to screen them against a panel of relevant kinases, such as those in the Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways, which are frequently dysregulated in cancer.[16][17]

Caption: Potential inhibition of the Raf/MEK/ERK pathway by a this compound derivative.

Table 3: Representative Kinase Inhibition Profile of Hit Compound CCPU-002

| Target Kinase | IC₅₀ (nM) |

| B-Raf | 55 ± 8 |

| VEGFR-2 | 89 ± 12 |

| CDK2 | >10,000 |

| EGFR | 7,500 ± 450 |

IC₅₀ is the concentration required for 50% inhibition of enzyme activity.

Protocol 3: Generic Fluorescence-Based Kinase Inhibition Assay

Enzyme inhibitor screening services and kits provide high-throughput assays for determining IC₅₀ values.[18][19] The general principle involves measuring the consumption of ATP or the phosphorylation of a substrate.

-

Reagent Preparation: Prepare assay buffer, the purified target kinase enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

-

Compound Plating: In a 384-well plate, perform a serial dilution of the hit compound (e.g., CCPU-002) to create a dose-response curve.

-

Kinase Reaction: Add the kinase, substrate, and test compound to the wells and allow a brief pre-incubation. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent. In many commercial kits (e.g., ADP-Glo™), a luciferase-based system is used to quantify the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Acquisition: Read the luminescence or fluorescence signal on a plate reader.

-

Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 4: Compound Integrity and Data Interpretation

The biological data is only as reliable as the quality of the compounds being tested.

-

Purity and Identity: Before any biological screening, the identity and purity of each synthesized this compound derivative must be rigorously confirmed using standard analytical techniques.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, which should typically be >95%.[20]

-

-

Interpreting Potency and Selectivity:

-

IC₅₀ (Half-maximal Inhibitory Concentration): This value represents the potency of the compound. A lower IC₅₀ indicates a more potent compound.[11]

-

Selectivity Index (SI): For anticancer agents, this is a critical parameter. It is calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line (SI = IC₅₀_normal / IC₅₀_cancer). A higher SI value is desirable, as it indicates the compound is preferentially toxic to cancer cells, suggesting a wider therapeutic window.[9]

-

Conclusion

The screening of this compound derivatives is a journey that begins with a broad survey of biological potential and systematically funnels down to a deep, mechanistic understanding of the most promising candidates. By employing a logical, tiered cascade of assays—from high-throughput cytotoxicity and herbicidal screens to specific enzyme inhibition profiles—researchers can efficiently navigate this chemical space. This guide provides the strategic framework and validated protocols necessary to not only identify active compounds but to understand their function, paving the way for the development of next-generation therapeutics and agrochemicals.

References

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Google Scholar.

-

A rapid in vitro screening system for the identification and evaluation of anticancer drugs. (n.d.). PubMed. [Link]

-

In vitro methods of screening of anticancer agents. (n.d.). Slideshare. [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

-

Enzyme Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). MDPI. [Link]

-

Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (n.d.). PubMed. [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. [Link]

-

Inhibitor Screening Kits. (n.d.). Biocompare. [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). Semantic Scholar. [Link]

-

Phenylurea: Properties, Applications, and Safety. (2024). Boraychem. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. [Link]

-

Enzyme Inhibition & DDI Studies. (n.d.). BioIVT. [Link]

-

Cytotoxicity Assays. (n.d.). Boster Bio. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. [Link]

-

Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). ResearchGate. [Link]

-

Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). National Institutes of Health. [Link]

-

Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. (2019). ResearchGate. [Link]

-

Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). PubMed. [Link]

-

Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. (2003). Chemical Journal of Chinese Universities. [Link]

-

Synthesis and Biological Activities of 2,4-Dichlorophenoxyacetyl(thio)urea and S-(+)-3-Methyl-2-(4-chlorophenyl)butyramide Derivatives. (2007). ResearchGate. [Link]

-

Chloroxuron. (n.d.). Wikipedia. [Link]

-

Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (2015). ResearchGate. [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). National Institutes of Health. [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). ResearchGate. [Link]

-

Evaluation of the Herbicidal Efficiency of The Newly Formulated Urea Citrate As 20 % Soluble Liquid Under Laboratory and Greenhouse Conditions. (2022). ResearchGate. [Link]

-

Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. (2017). Semantic Scholar. [Link]

-

Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. (n.d.). ResearchGate. [Link]

-

Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. (2022). Royal Society of Chemistry. [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Asian Journal of Chemistry. [Link]

-

Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]

Sources

- 1. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]

- 2. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents [mdpi.com]

- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. opentrons.com [opentrons.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chloroxuron - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings [pubmed.ncbi.nlm.nih.gov]

- 18. bioassaysys.com [bioassaysys.com]

- 19. biocompare.com [biocompare.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]